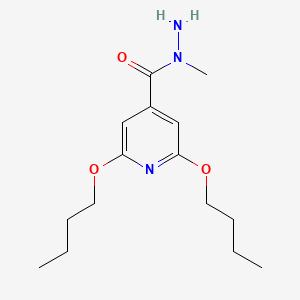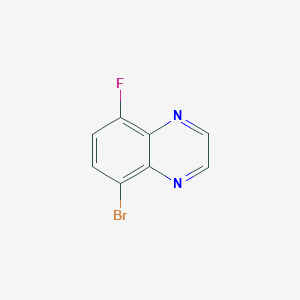![molecular formula C7H14N2O2S B13969086 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid CAS No. 413597-70-3](/img/structure/B13969086.png)
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid is a unique compound with the molecular formula C7H14N2O2S It is characterized by the presence of an amino group, a thioether linkage, and a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the cyclobutane derivative with an appropriate thiol compound under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or activating their function.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-cyclobutanecarboxylic acid: Lacks the thioether linkage, making it less versatile in certain applications.
2-Amino-3-[(2-aminoethyl)thio]propanoic acid: Contains a propanoic acid backbone instead of a cyclobutane ring, affecting its binding properties and reactivity.
Uniqueness: 1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid stands out due to its combination of a cyclobutane ring, thioether linkage, and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
413597-70-3 |
|---|---|
Molekularformel |
C7H14N2O2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-amino-3-(2-aminoethylsulfanyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c8-1-2-12-5-3-7(9,4-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) |
InChI-Schlüssel |
QHFQQMLDEGHXRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)SCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


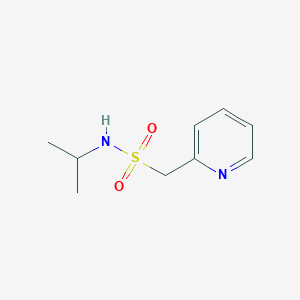
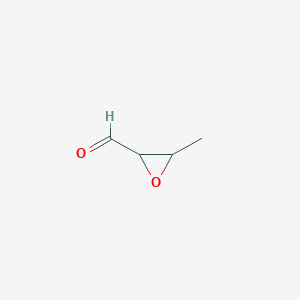


![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
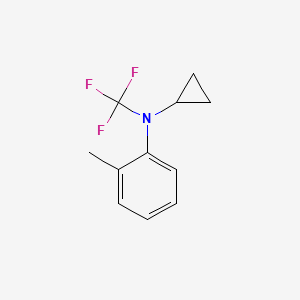

![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
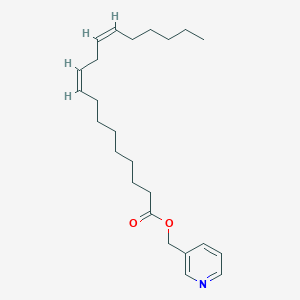
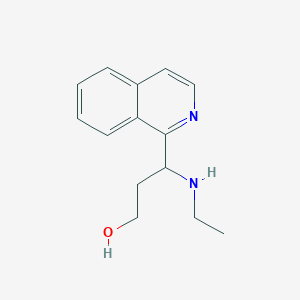
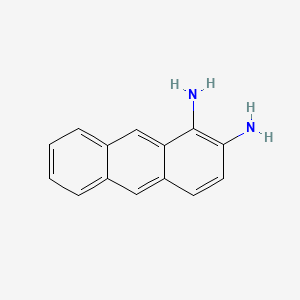
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
